1,4-Dioxaspiro[4.4]non-8-en-7-amine
Description
1,4-Dioxaspiro[4.4]non-8-en-7-amine is a spirocyclic compound featuring a 1,4-dioxolane ring fused to a cyclobutane moiety (spiro[4.4] framework) with an enamine substituent at position 7 and a double bond at position 6. This structure confers unique stereoelectronic properties, including rigidity from the spiro system and reactivity from the enamine group. Its synthesis typically involves spirocyclization and functional group modifications, as inferred from analogous methods in spiro compound synthesis (e.g., Kurniawan et al., 2017) .
Properties
CAS No. |
75988-63-5 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]non-8-en-7-amine |
InChI |
InChI=1S/C7H11NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5,8H2 |
InChI Key |
VMNDHIBHMYQCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic amine. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like methanol or ethanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.4]non-8-en-7-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-8-en-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-8-en-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Functional Groups : The enamine group in the target compound distinguishes it from ester or ketone analogs. Enamines are more nucleophilic, enabling participation in conjugate additions or cycloadditions, whereas esters and ketones are electrophilic .
- Hydrogen Bonding: Unlike the carboxylate or amide derivatives (e.g., ’s pyrrolidinone), the primary amine in this compound may form stronger intermolecular hydrogen bonds, influencing solubility and crystallinity .
Key Observations :
- Precursor Flexibility : Spiro compounds are often synthesized from cyclic ketones or acids. For example, Kurniawan et al. (2017) utilized oleic acid for spiro[4.5] systems, suggesting analogous routes for spiro[4.4] frameworks .
- Yield Efficiency : High yields (>90%) are achievable in carboxylate derivatives (e.g., ), whereas amine-containing spiro compounds may require additional purification steps due to side reactions .
Physicochemical and Application-Based Comparisons
Table 3: Application-Specific Properties
| Compound Type | PSA (Ų) | LogP | Potential Applications |
|---|---|---|---|
| Enamine (Target Compound) | ~50 | 1.2 | Pharmaceuticals (e.g., kinase inhibitors) |
| Ester Derivatives | ~44 | 2.5–3.0 | Biolubricants, plasticizers |
| Carboxylic Acid Derivatives | ~60 | 1.8 | Drug intermediates, polymers |
| Salt Forms (e.g., HCl) | ~80 | 0.5 | Water-soluble formulations |
Key Observations :
- Polar Surface Area (PSA) : The enamine’s PSA (~50 Ų) suggests moderate membrane permeability, making it suitable for drug candidates .
- LogP : Ester derivatives (LogP ~2.5–3.0) are more lipophilic, aligning with biolubricant requirements .
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for injectable pharmaceuticals .
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